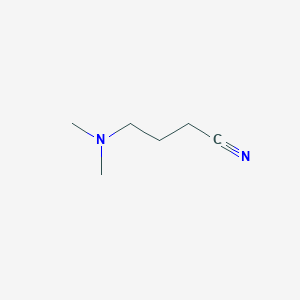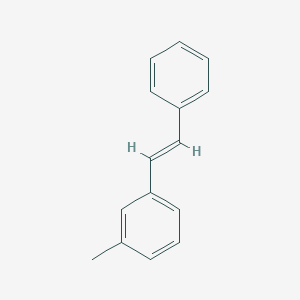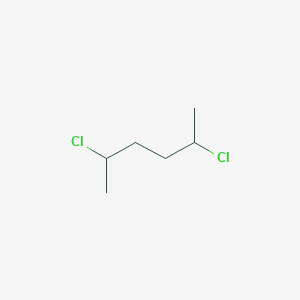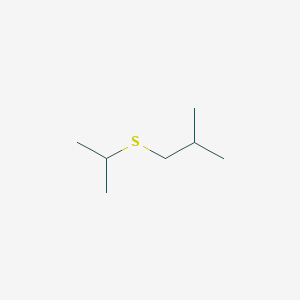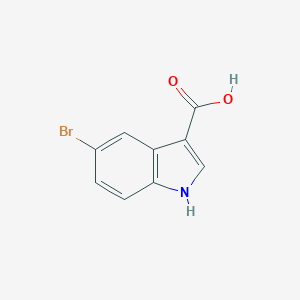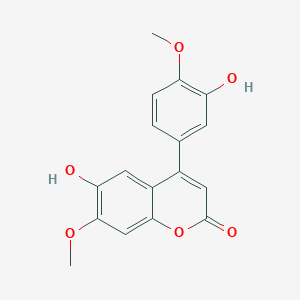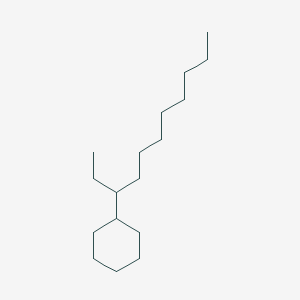
(1-Ethylnonyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylnonyl)cyclohexane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in the field of chemistry and biochemistry due to its unique properties and structure. In
Applications De Recherche Scientifique
((1-Ethylnonyl)cyclohexane)cyclohexane has various scientific research applications. It is commonly used as a solvent for organic compounds due to its nonpolar nature. This compound is also used as a starting material for the synthesis of other compounds. Additionally, ((1-Ethylnonyl)cyclohexane)cyclohexane is used in the field of biochemistry to study the effects of hydrophobic compounds on biological systems.
Mécanisme D'action
The mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with hydrophobic regions of proteins and cell membranes. This interaction can alter the structure and function of these molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
((1-Ethylnonyl)cyclohexane)cyclohexane has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. ((1-Ethylnonyl)cyclohexane)cyclohexane has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((1-Ethylnonyl)cyclohexane)cyclohexane in lab experiments is its nonpolar nature. This makes it an excellent solvent for organic compounds. Additionally, this compound has a low toxicity, making it safe to use in laboratory settings. However, one limitation of using ((1-Ethylnonyl)cyclohexane)cyclohexane is its high cost. This can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of ((1-Ethylnonyl)cyclohexane)cyclohexane. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane. This can lead to the development of new drugs and therapies that target hydrophobic regions of proteins and cell membranes. Finally, there is a need for more studies on the potential environmental impact of ((1-Ethylnonyl)cyclohexane)cyclohexane, as it is commonly used in laboratory settings.
Conclusion
In conclusion, ((1-Ethylnonyl)cyclohexane)cyclohexane is a cyclic hydrocarbon that has various scientific research applications. It is commonly used as a solvent for organic compounds and as a starting material for the synthesis of other compounds. Additionally, this compound has various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are advantages and limitations to using ((1-Ethylnonyl)cyclohexane)cyclohexane in laboratory settings, there are several future directions for the study of this compound, including the development of new synthesis methods and the exploration of its environmental impact.
Méthodes De Synthèse
The synthesis of ((1-Ethylnonyl)cyclohexane)cyclohexane is a complex process that involves several steps. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, a Grignard reagent is reacted with a cyclic ketone to form an alcohol intermediate. The alcohol intermediate is then dehydrated to form the desired product.
Propriétés
Numéro CAS |
13151-78-5 |
|---|---|
Nom du produit |
(1-Ethylnonyl)cyclohexane |
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
undecan-3-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
FXZJDDWIBPIHOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
SMILES canonique |
CCCCCCCCC(CC)C1CCCCC1 |
Synonymes |
(1-Ethylnonyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



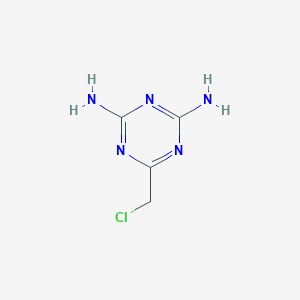
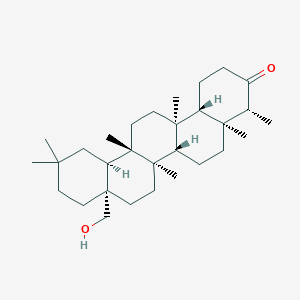
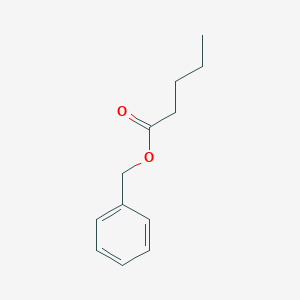

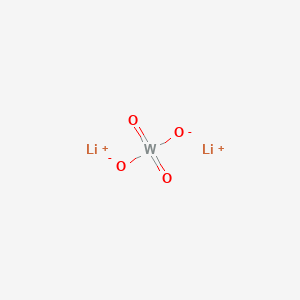
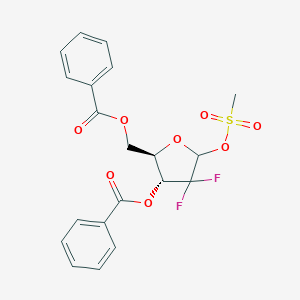
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
